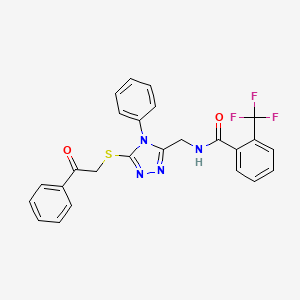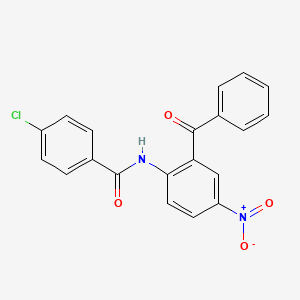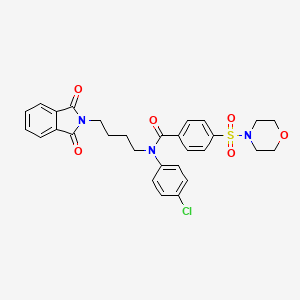
5-Methyl-2-trifluoromethyl-thiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-trifluoromethyl-thiazol-4-ol is a chemical compound with the molecular formula C5H4F3NOS and a molecular weight of 183.15 . It is used in scientific research and has diverse applications in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 2-position with a trifluoromethyl group and at the 5-position with a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. The compound is stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Organic Field-Effect Transistors (OFETs)
Novel thiazole oligomers, including structures related to 5-Methyl-2-trifluoromethyl-thiazol-4-ol, have been developed for use in organic field-effect transistors (OFETs). These compounds exhibit n-type semiconductor behavior with high electron mobilities due to their ability to form closely packed two-dimensional columnar structures, enhancing performance in OFET applications (Ando et al., 2005).
Photophysical Properties
Thiazoles synthesized from 4-methylthiazole, including derivatives related to this compound, have shown significant photophysical properties. These compounds exhibit absorption maxima in the range of 338–432 nm and luminescence at 455–726 nm, with emissions depending predominantly on the substituents at the 2-position of the thiazole core. Such properties are crucial for applications in organic electronics and photonics (Murai et al., 2017).
Corrosion Inhibition
2-Amino-4-methyl-thiazole (2A4MT), closely related to this compound, has been studied as a corrosion inhibitor for mild steel in acidic environments. The compound's efficacy as a corrosion inhibitor is attributed to its strong adsorption capabilities, forming a protective barrier on the metal surface. This application is valuable for protecting infrastructures and machinery in industrial settings (Yüce et al., 2014).
Anticancer Agents
Thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties have been synthesized and evaluated as potent anticancer agents. These compounds, including structures similar to this compound, were found to exhibit significant anticancer activity, offering a promising avenue for the development of new therapeutic agents (Gomha et al., 2017).
Antibacterial Agents
Thiazoles and thiazole-containing triazoles have been synthesized and shown good antibacterial activity against various bacterial strains. The structural modification, including the incorporation of thiazole units, plays a crucial role in enhancing the antibacterial efficacy of these compounds, making them potential candidates for addressing antibiotic resistance issues (Santosh et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol are currently unknown . Thiazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of thiazole derivatives , it is likely that this compound could have a wide range of effects.
Propiedades
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWMIOVEOJEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
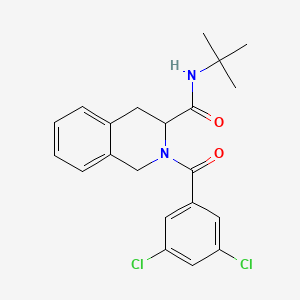
![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)
![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)
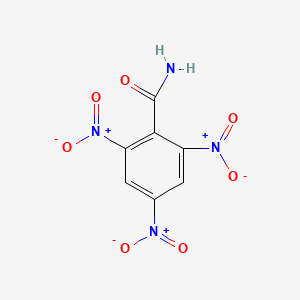
![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)
![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
